(E)-6-(3,4-dimethoxyphenyl)-4-oxohex-5-enoic acid
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Overview
Description
(E)-6-(3,4-Dimethoxyphenyl)-4-oxohex-5-enoic acid is an organic compound characterized by the presence of a dimethoxyphenyl group and a hexenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(3,4-dimethoxyphenyl)-4-oxohex-5-enoic acid typically involves the use of 3,4-dimethoxybenzaldehyde as a starting material. The synthetic route may include the following steps:
Aldol Condensation: The reaction of 3,4-dimethoxybenzaldehyde with an appropriate ketone under basic conditions to form an intermediate aldol product.
Dehydration: The aldol product undergoes dehydration to form the enone.
Oxidation: The enone is then oxidized to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale aldol condensation reactions followed by purification steps such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
(E)-6-(3,4-Dimethoxyphenyl)-4-oxohex-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone group to an alcohol.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the dimethoxyphenyl group.
Scientific Research Applications
(E)-6-(3,4-Dimethoxyphenyl)-4-oxohex-5-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-6-(3,4-dimethoxyphenyl)-4-oxohex-5-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Affecting Gene Expression: Influencing the expression of genes related to inflammation, cell growth, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetic acid: Shares the dimethoxyphenyl group but differs in the acetic acid chain.
3,4-Dimethoxybenzaldehyde: Contains the same aromatic ring but with an aldehyde group instead of the hexenoic acid chain.
Properties
CAS No. |
65840-41-7 |
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Molecular Formula |
C14H16O5 |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
(E)-6-(3,4-dimethoxyphenyl)-4-oxohex-5-enoic acid |
InChI |
InChI=1S/C14H16O5/c1-18-12-7-4-10(9-13(12)19-2)3-5-11(15)6-8-14(16)17/h3-5,7,9H,6,8H2,1-2H3,(H,16,17)/b5-3+ |
InChI Key |
LWVLDMUWGLSASG-HWKANZROSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)CCC(=O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)CCC(=O)O)OC |
Origin of Product |
United States |
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